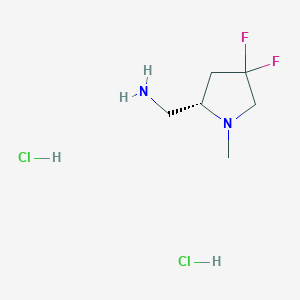![molecular formula C9H14F6N2O4 B6307181 [(2S)-1-Methylazetidin-2-yl]methanamine bis(trifluoroacetic acid) CAS No. 2007919-76-6](/img/structure/B6307181.png)
[(2S)-1-Methylazetidin-2-yl]methanamine bis(trifluoroacetic acid)
概要
説明
“[(2S)-1-Methylazetidin-2-yl]methanamine bis(trifluoroacetic acid)” is a chemical compound with the CAS Number: 2007919-76-6 . It has a molecular weight of 328.21 and its IUPAC name is (S)- (1-methylazetidin-2-yl)methanamine bis (2,2,2-trifluoroacetate) . The compound is a white solid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C5H12N2.2C2HF3O2/c1-7-3-2-5 (7)4-6;23-2 (4,5)1 (6)7/h5H,2-4,6H2,1H3;2 (H,6,7)/t5-;;/m0…/s1 . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
The compound is a white solid . It should be stored at 0-8°C .科学的研究の応用
[(2S)-1-Methylazetidin-2-yl]methanamine bis(trifluoroacetic acid) has been used in a variety of scientific research applications. It has been used as a catalyst in the synthesis of various drugs and compounds, as well as in the study of biochemical processes. It has also been used in the study of enzyme-catalyzed reactions, as well as in the study of drug metabolism and pharmacokinetics. Additionally, [(2S)-1-Methylazetidin-2-yl]methanamine bis(trifluoroacetic acid) has been used to study the structure and function of various proteins and enzymes, as well as in the study of the structure and function of nucleic acids.
作用機序
Target of Action
Methenamine, a compound with a similar structure, is known to be a urinary tract antiseptic and antibacterial drug used for the prophylaxis and treatment of frequently recurring urinary tract infections .
Mode of Action
Methenamine, a structurally similar compound, works by getting hydrolyzed to formaldehyde in an acidic environment (pH<6), which is considered to be highly bactericidal .
Biochemical Pathways
A related compound, methenamine, is known to affect the urinary tract, particularly in the context of infections .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of [(2S)-1-methylazetidin-2-yl]methanamine; bis(trifluoroacetic acid) are not explicitly mentioned in the available literature. For methenamine, it is known that ingestion of a 1-gram dose produces antibacterial activity in the urine within half an hour. Administration of 1 g twice daily produces continuous antibacterial activity in the urine .
Result of Action
Methenamine, a structurally similar compound, is known to have antibacterial properties, particularly in the urinary tract .
Action Environment
For methenamine, the ph of the environment plays a crucial role in its mechanism of action, with the compound being more effective in an acidic environment .
実験室実験の利点と制限
[(2S)-1-Methylazetidin-2-yl]methanamine bis(trifluoroacetic acid) has a number of advantages and limitations for laboratory experiments. One of the main advantages is that it is relatively easy to synthesize and use in experiments. Additionally, [(2S)-1-Methylazetidin-2-yl]methanamine bis(trifluoroacetic acid) is stable and can be stored for long periods of time without degradation. However, one of the main limitations is that it is expensive to synthesize and use in experiments. Additionally, [(2S)-1-Methylazetidin-2-yl]methanamine bis(trifluoroacetic acid) can be toxic in high concentrations, and care must be taken when handling and using it in experiments.
将来の方向性
There are a number of possible future directions for [(2S)-1-Methylazetidin-2-yl]methanamine bis(trifluoroacetic acid) research. One possible direction is the study of its potential use in the synthesis of various drugs and compounds. Additionally, further research could be conducted on its potential use as a catalyst in various biochemical processes. Additionally, further research could be conducted on its potential use in the study of drug metabolism and pharmacokinetics. Additionally, further research could be conducted on its potential use in the study of enzyme-catalyzed reactions, as well as in the study of the structure and function of various proteins and enzymes. Finally, further research could be conducted on its potential use in the study of the structure and function of nucleic acids.
合成法
[(2S)-1-Methylazetidin-2-yl]methanamine bis(trifluoroacetic acid) is synthesized through a multi-step process. The first step involves the reaction of methylazetidin-2-ylmethanamine with trifluoroacetic anhydride, which yields the intermediate compound 1-methylazetidin-2-ylmethanamine bis(trifluoroacetyl)amide. This intermediate compound is then reacted with trifluoroacetic acid, yielding the final product, [(2S)-1-Methylazetidin-2-yl]methanamine bis(trifluoroacetic acid). The reaction is carried out in an inert atmosphere, as the presence of oxygen or other reactive gases can lead to undesired side reactions.
Safety and Hazards
生化学分析
Biochemical Properties
[(2S)-1-Methylazetidin-2-yl]methanamine bis(trifluoroacetic acid) plays a significant role in biochemical reactions by interacting with various enzymes and proteins. It has been observed to interact with enzymes involved in metabolic pathways, influencing their activity and stability. The compound’s interaction with proteins can lead to changes in protein conformation and function, affecting various biochemical processes. For example, [(2S)-1-Methylazetidin-2-yl]methanamine bis(trifluoroacetic acid) can act as an inhibitor or activator of specific enzymes, thereby modulating their activity and impacting metabolic flux .
Cellular Effects
The effects of [(2S)-1-Methylazetidin-2-yl]methanamine bis(trifluoroacetic acid) on cellular processes are diverse and depend on the type of cells and the specific cellular pathways involved. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. By interacting with key signaling molecules, [(2S)-1-Methylazetidin-2-yl]methanamine bis(trifluoroacetic acid) can alter the activity of signaling cascades, leading to changes in cellular responses. Additionally, it can affect gene expression by modulating the activity of transcription factors and other regulatory proteins .
Molecular Mechanism
At the molecular level, [(2S)-1-Methylazetidin-2-yl]methanamine bis(trifluoroacetic acid) exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity and function. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, [(2S)-1-Methylazetidin-2-yl]methanamine bis(trifluoroacetic acid) can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes .
Temporal Effects in Laboratory Settings
The stability and degradation of [(2S)-1-Methylazetidin-2-yl]methanamine bis(trifluoroacetic acid) in laboratory settings are important factors to consider when studying its effects over time. This compound has been shown to exhibit stability under specific conditions, but it can degrade over time, leading to changes in its activity and effects on cellular function. Long-term studies have indicated that [(2S)-1-Methylazetidin-2-yl]methanamine bis(trifluoroacetic acid) can have sustained effects on cellular processes, but its activity may diminish as it degrades .
Dosage Effects in Animal Models
The effects of [(2S)-1-Methylazetidin-2-yl]methanamine bis(trifluoroacetic acid) vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function and metabolic processes. At higher doses, it can lead to toxic or adverse effects, such as enzyme inhibition, cellular stress, and tissue damage. Studies have shown that there is a threshold dose beyond which the compound’s effects become detrimental, highlighting the importance of dosage optimization in experimental settings .
Metabolic Pathways
[(2S)-1-Methylazetidin-2-yl]methanamine bis(trifluoroacetic acid) is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. The compound can influence metabolic flux by modulating the activity of key enzymes, leading to changes in metabolite levels and overall metabolic balance. Its interactions with specific enzymes can result in the activation or inhibition of metabolic pathways, affecting the production and utilization of metabolites .
Transport and Distribution
The transport and distribution of [(2S)-1-Methylazetidin-2-yl]methanamine bis(trifluoroacetic acid) within cells and tissues are critical for understanding its effects on cellular function. This compound can be transported across cell membranes by specific transporters and binding proteins, which facilitate its uptake and distribution. Once inside the cell, [(2S)-1-Methylazetidin-2-yl]methanamine bis(trifluoroacetic acid) can localize to specific cellular compartments, where it exerts its effects on biochemical processes .
Subcellular Localization
The subcellular localization of [(2S)-1-Methylazetidin-2-yl]methanamine bis(trifluoroacetic acid) is essential for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Its localization can influence its interactions with biomolecules and its overall effects on cellular processes. For example, [(2S)-1-Methylazetidin-2-yl]methanamine bis(trifluoroacetic acid) may localize to the nucleus, where it can interact with transcription factors and influence gene expression .
特性
IUPAC Name |
[(2S)-1-methylazetidin-2-yl]methanamine;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2.2C2HF3O2/c1-7-3-2-5(7)4-6;2*3-2(4,5)1(6)7/h5H,2-4,6H2,1H3;2*(H,6,7)/t5-;;/m0../s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKOUSHWUINTLGJ-XRIGFGBMSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC1CN.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@H]1CN.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14F6N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-t-Butyl 8-ethyl 6-azaspiro[3.4]octane-6,8-dicarboxylate](/img/structure/B6307099.png)
![(R)-3,3-Difluoro-8-azaspiro[4.5]decan-1-amine 2HCl](/img/structure/B6307105.png)

![t-Butyl 2-methyl-2,5,8-triazaspiro[3.5]nonane-8-carboxylate](/img/structure/B6307143.png)
![t-Butyl N-[cis-2-methylazetidin-3-yl]carbamate hydrochloride](/img/structure/B6307145.png)

![[(3S)-Oxan-3-yl]methanamine HCl](/img/structure/B6307166.png)
![[(3R,6S)-6-Methylpiperidin-3-yl]methanol hydrochloride](/img/structure/B6307174.png)

![(3R)-N-{3,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidin-4-ylpiperidin-3-amine HCl](/img/structure/B6307186.png)
![3-Azabicyclo[3.1.0]hexane-1-carbonitrile HBr](/img/structure/B6307187.png)


